[(3,5-Difluorophenyl)amino](oxo)acetic acid

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

[(3,5-Difluorophenyl)amino](oxo)acetic acid is a regiospecifically substituted N-aryl oxamic acid building block essential for SAR-driven medicinal chemistry. The 3,5-difluoro substitution critically modulates electronic distribution, dipole moment, and steric interactions, directly influencing enzyme inhibition potency and metabolic stability. Substituting with generic isomers (e.g., 2,4- or 3,4-difluoro) invalidates experimental results. Ideal for constructing oxamic acid-based inhibitor libraries targeting enzymes such as Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). Procure with confidence: ≥95% purity, shipped under recommended storage conditions to preserve structural integrity.

Molecular Formula C8H5F2NO3
Molecular Weight 201.13 g/mol
CAS No. 1060817-53-9
Cat. No. B3079150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,5-Difluorophenyl)amino](oxo)acetic acid
CAS1060817-53-9
Molecular FormulaC8H5F2NO3
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)NC(=O)C(=O)O
InChIInChI=1S/C8H5F2NO3/c9-4-1-5(10)3-6(2-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
InChIKeyMHBVCCASECNRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3,5-Difluorophenyl)amino](oxo)acetic Acid (CAS 1060817-53-9): Procurement-Relevant Identity and Classification


[(3,5-Difluorophenyl)amino](oxo)acetic acid (CAS 1060817-53-9) is an N-aryl oxamic acid derivative with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol . Structurally, it consists of a 3,5-difluorophenyl ring linked via an amine nitrogen to an oxoacetic acid (oxamic acid) moiety . This compound is categorized as a carboxylic acid and an aromatic amine, and it is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and organic synthesis .

Why [(3,5-Difluorophenyl)amino](oxo)acetic Acid Cannot Be Casually Substituted by Other Oxamic Acid Analogs


In the context of structure-activity relationship (SAR)-driven research, the specific substitution pattern on the phenyl ring of oxamic acid derivatives is a critical determinant of target binding affinity, selectivity, and overall physicochemical profile [1]. While the oxamic acid core is a common bioisostere for phosphate and carboxylate groups, the regioisomeric arrangement of the two fluorine atoms (e.g., 3,5- vs. 2,4- vs. 3,4-difluoro) alters the molecule's electronic distribution, dipole moment, and steric interactions, which can lead to significant differences in enzyme inhibition potency and metabolic stability [2]. Therefore, procuring a specific regioisomer like [(3,5-difluorophenyl)amino](oxo)acetic acid is essential for maintaining the precise molecular interactions required in a validated lead series or synthetic pathway, as generic substitution with an isomer could invalidate experimental results.

Quantitative Differentiation of [(3,5-Difluorophenyl)amino](oxo)acetic Acid (1060817-53-9) Against Closest Analogs


Regioisomeric Identity Verification: 3,5-Difluoro Substitution Pattern Confers Distinct Electronic and Steric Properties Relative to 2,4- and 3,4-Isomers

The 3,5-difluorophenyl substitution pattern in [(3,5-difluorophenyl)amino](oxo)acetic acid is a distinct regioisomer from the commercially available [(2,4-difluorophenyl)amino](oxo)acetic acid (CAS 678556-81-5) and the [(3,4-difluorophenyl)amino](oxo)acetic acid (CAS 887585-67-7) . The symmetric meta-substitution of fluorine atoms in the target compound results in a unique molecular electrostatic potential and dipole moment compared to its asymmetric ortho-para and meta-para counterparts. This can directly impact how the molecule engages with biological targets, as even minor changes in fluorine positioning are known to alter binding pocket complementarity by up to several orders of magnitude in inhibitor potency [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Commercial Availability as a Discrete Research Building Block with Defined Purity Specifications

[(3,5-Difluorophenyl)amino](oxo)acetic acid is available for purchase from multiple reputable chemical suppliers as a discrete, catalogued research chemical, with specified minimum purity levels. For example, AKSci lists this compound with a minimum purity specification of 95% . This level of characterization and commercial availability contrasts with custom synthesis-only or non-commercial analogs, providing immediate access for reproducible research without the delays and uncertainty of in-house synthesis or the procurement of uncharacterized intermediates.

Chemical Procurement Synthetic Intermediate Quality Control

Critical Note: Absence of Publicly Reported Head-to-Head Bioactivity Data

An extensive search of primary literature, patents, and authoritative databases (as of April 2026) has not yielded any public reports of biological assay data (e.g., IC50, Ki, EC50) or physicochemical measurements (e.g., logP, solubility) that quantitatively compare [(3,5-difluorophenyl)amino](oxo)acetic acid against its direct regioisomeric or oxamic acid analogs in a controlled experimental setting [1]. This lack of public data is common for specialized building blocks. Consequently, while the structural arguments for differentiation are strong based on class-level inference, there is currently no direct head-to-head quantitative evidence to support a claim of superior performance for this specific compound over another in a given assay.

Data Transparency Literature Review Evidence-Based Procurement

Recommended Procurement and Utilization Scenarios for [(3,5-Difluorophenyl)amino](oxo)acetic Acid (1060817-53-9)


Use as a Defined 3,5-Difluorophenyl-Containing Building Block in Parallel Medicinal Chemistry Synthesis

This compound is best procured when a medicinal chemistry program requires a library of oxamic acid derivatives with systematic variations in the aromatic substitution pattern. Its discrete 3,5-difluoro motif allows for the exploration of SAR around the phenyl ring in enzyme inhibitors, where the oxamic acid moiety serves as a key pharmacophore or metal-chelating group [1]. This is supported by its classification as a building block and intermediate .

Employment as a Synthetic Intermediate for More Complex, Patent-Protected N-Aryl Oxamic Acid Structures

The compound serves as a core scaffold for the synthesis of more elaborate N-aryl oxamic acid-based inhibitors, such as those targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) [2]. Its procurement provides a validated starting material for exploring this therapeutic space without the need for de novo construction of the oxamic acid core.

Utilization as a Reference Standard or Internal Control in Analytical Chemistry

Given its defined chemical structure and commercial availability with a specified purity (e.g., 95%) , [(3,5-difluorophenyl)amino](oxo)acetic acid can be utilized as an analytical reference standard or internal control in HPLC, LC-MS, or NMR methods aimed at detecting or quantifying related oxamic acid derivatives or metabolites.

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